molecular formula C12H17NO2 B15337472 3-(Isopropyl(phenyl)amino)propanoic acid

3-(Isopropyl(phenyl)amino)propanoic acid

Cat. No.: B15337472
M. Wt: 207.27 g/mol
InChI Key: ALRYEUDWCWWDBO-UHFFFAOYSA-N
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Description

3-(Isopropyl(phenyl)amino)propanoic acid is a chemical compound of significant interest in synthetic and medicinal chemistry research, primarily serving as a versatile synthetic intermediate. This compound features a secondary amine group and a carboxylic acid functional group, making it a valuable precursor for the synthesis of more complex molecules. Its structure is related to analogs of known pharmacologically active compounds, and it is frequently utilized in the development of potential enzyme inhibitors and receptor ligands. Researchers employ this acid in the design and synthesis of novel compounds, particularly those targeting neurological and metabolic pathways, due to its structural similarity to templates used in central nervous system (CNS) drug discovery [https://pubchem.ncbi.nlm.nih.gov/compound/135413726]. The carboxylic acid moiety allows for facile conjugation or amide bond formation, while the isopropyl(phenyl)amino group can contribute to lipophilicity and specific receptor binding interactions. As a building block, it is essential for creating libraries of compounds for high-throughput screening in the search for new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(N-propan-2-ylanilino)propanoic acid

InChI

InChI=1S/C12H17NO2/c1-10(2)13(9-8-12(14)15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,15)

InChI Key

ALRYEUDWCWWDBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

3-(Isopropyl(phenyl)amino)propanoic acid has found applications in several scientific fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research has explored its use as a pharmaceutical intermediate and its potential therapeutic effects.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Isopropyl(phenyl)amino)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-(Isopropyl(phenyl)amino)propanoic acid Isopropyl(phenyl)amino at β-position C₁₂H₁₇NO₂ Potential pharmacological ligand
(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid Amino and 3-isopropylphenyl at β-position C₁₂H₁₇NO₂ Chiral intermediate for drug synthesis
3-(4-Hydroxyphenyl)-2-(2-oxotetrahydro-2H-pyran-3-yloxy)propanoic acid 4-Hydroxyphenyl and pyran-3-yloxy groups C₁₄H₁₆O₆ Cytotoxic activity (43.2% mortality at 0.1 mg/mL)
3-Azanyl-3-phenylpropanoic acid Amino and phenyl at β-position C₉H₁₁NO₂ Higher water solubility due to polar amino group
Esmolol free acid impurity 4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl C₁₆H₂₄N₂O₄ β-blocker metabolite; antiarrhythmic

Key Observations :

  • Steric Effects: The isopropyl(phenyl)amino group in the target compound introduces significant steric hindrance compared to simpler analogs like 3-azanyl-3-phenylpropanoic acid.
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 3-(4-hydroxy-3-nitrophenyl)propanoic acid) increase acidity (pKa ~2–3), whereas electron-donating groups (e.g., hydroxyphenyl in ) reduce it .
  • Chirality: Enantiomers such as (S)-3-Amino-3-(3-isopropylphenyl)propanoic acid exhibit stereospecific biological interactions, unlike the non-chiral target compound .

Physicochemical Properties

  • Solubility: The isopropyl(phenyl)amino group reduces aqueous solubility compared to hydroxyl- or amino-substituted analogs (e.g., 3-azanyl-3-phenylpropanoic acid) but improves solubility in organic solvents like DMF or ethanol .
  • Stability: Tertiary amines are prone to oxidation, whereas primary amines (e.g., 3-azanyl-3-phenylpropanoic acid) are more reactive but less stable under acidic conditions .

Q & A

Q. What are the established synthetic routes for 3-(Isopropyl(phenyl)amino)propanoic acid, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves coupling an isopropylamine derivative with a phenyl-substituted propanoic acid precursor. Key steps include:

  • Substitution Reactions : Use of sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) to facilitate nucleophilic substitution at the β-position of propanoic acid .
  • Catalytic Optimization : Palladium or copper catalysts may enhance coupling efficiency between aromatic and aliphatic amines, as seen in analogous compounds like (S)-2-(4-chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride .
  • Protection/Deprotection : Temporary protection of the carboxylic acid group (e.g., using tert-butyl esters) prevents undesired side reactions during amine coupling .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Challenges
AK₂CO₃, DMF, 80°C65–70Competing hydrolysis of ester intermediates
BPd/C, H₂, EtOH75–80Requires careful control of hydrogenation pressure

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.2–3.5 ppm (N-CH₂), and δ 7.2–7.6 ppm (phenyl protons). Splitting patterns confirm stereochemical arrangement .
    • ¹³C NMR : Carboxylic acid carbon appears at ~175 ppm; phenyl carbons resonate between 125–140 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) coupled with mass spectrometry verifies purity (>95%) and molecular ion ([M+H]⁺ expected at m/z 236.2) .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N-H bend) confirms functional groups .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

Methodological Answer:

  • Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with computational modeling (DFT calculations for predicted NMR shifts) to address discrepancies .
  • Solvent Effects : Note that NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Standardize solvent systems for comparative studies .
  • Dynamic Effects : Rotameric equilibria in the isopropyl group may cause peak splitting. Variable-temperature NMR can resolve this .

Q. Table 2: Case Study – Conflicting ¹H NMR Data

ObservationProbable CauseResolution Strategy
Split peaks at δ 3.3 ppmRotameric exchangeConduct NMR at –20°C to slow rotation
Missing carboxylic protonDeuteration in protic solventsUse DMSO-d₆ for analysis

Q. How does the stereochemistry of this compound influence its biochemical interactions, and what methods validate enantiomeric purity?

Methodological Answer:

  • Stereochemical Impact : Enantiomers may exhibit divergent binding affinities to enzymes or receptors. For example, (S)-enantiomers of related compounds show enhanced activity in kinase inhibition assays .
  • Validation Methods :
    • Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol, 90:10) to separate enantiomers. Retention times differ by >2 minutes for R and S forms .
    • Optical Rotation : Compare specific rotation values ([α]ᴅ²⁵) with literature data for enantiopure standards .
    • Circular Dichroism (CD) : Distinct CD spectra for each enantiomer confirm configuration .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
  • Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines via scintillation counting .
  • Protein Binding : Surface plasmon resonance (SPR) quantifies binding kinetics to target proteins like albumin .

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